molecular formula C19H21F3N2O4S B2705960 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2379997-13-2

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B2705960
CAS No.: 2379997-13-2
M. Wt: 430.44
InChI Key: GRFWUFVAAKDVDM-UHFFFAOYSA-N
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Description

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine ring and the methoxyphenyl group. The piperidine ring can be synthesized through a series of cyclization reactions, while the methoxyphenyl group is introduced via electrophilic aromatic substitution. The final step involves the coupling of these intermediates with the trifluoromethyl-substituted pyridine ring under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5-(trifluoromethyl)pyridine
  • 2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-4-(trifluoromethyl)pyridine

Uniqueness

The unique combination of the piperidine ring, methoxyphenyl group, and trifluoromethyl-substituted pyridine ring distinguishes 2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine from other similar compounds

Properties

IUPAC Name

2-[[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O4S/c1-27-15-5-2-3-6-16(15)29(25,26)24-11-9-14(10-12-24)13-28-18-8-4-7-17(23-18)19(20,21)22/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFWUFVAAKDVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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